molecular formula C14H30O2 B1663912 1,1-Diethoxydecane CAS No. 34764-02-8

1,1-Diethoxydecane

Cat. No. B1663912
CAS RN: 34764-02-8
M. Wt: 230.39 g/mol
InChI Key: GDDPLWAEEWIQKZ-UHFFFAOYSA-N
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Description

“1,1-Diethoxydecane” is also known as “Decane, 1,1-diethoxy-”, “Decanal diethyl acetal”, “1,1-Bis (ethyloxy)decane”, and "n-Decanal diethyl acetal" . It is primarily used for research and development and is not intended for medicinal or household use .


Molecular Structure Analysis

The molecular formula of 1,1-Diethoxydecane is C14H30O2 . It has a molecular weight of 230.3868 . The IUPAC Standard InChI is InChI=1S/C14H30O2/c1-4-7-8-9-10-11-12-13-14(15-5-2)16-6-3/h14H,4-13H2,1-3H3 .


Physical And Chemical Properties Analysis

1,1-Diethoxydecane has a molecular weight of 230.38700 . Its exact mass is 230.22 . The elemental composition is Carbon: 72.99%, Hydrogen: 13.13%, Oxygen: 13.89% .

Scientific Research Applications

Specific Application :

Chemical Properties :

  • Application Summary : “1,1-Diethoxydecane” is a chemical compound with the formula C14H30O2. It has a molecular weight of 230.3868 . Its structure is available as a 2D Mol file or as a computed 3D SD file .
  • Methods of Application : The specific methods of application would depend on the particular reaction or process being studied. The 3D structure may be viewed using Java or Javascript .

Chemical Properties :

  • Application Summary : “1,1-Diethoxydecane” is a chemical compound with the formula C14H30O2. It has a molecular weight of 230.3868 . Its structure is available as a 2D Mol file or as a computed 3D SD file .
  • Methods of Application : The specific methods of application would depend on the particular reaction or process being studied. The 3D structure may be viewed using Java or Javascript .

Safety And Hazards

When handling 1,1-Diethoxydecane, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental ingestion or contact, seek immediate medical attention .

properties

IUPAC Name

1,1-diethoxydecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O2/c1-4-7-8-9-10-11-12-13-14(15-5-2)16-6-3/h14H,4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDPLWAEEWIQKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30188320
Record name 1,1-Diethoxydecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Diethoxydecane

CAS RN

34764-02-8
Record name Decanal diethyl acetal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34764-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Diethoxydecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034764028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decanal diethyl acetal
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408318
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Record name 1,1-Diethoxydecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-diethoxydecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.441
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Synthesis routes and methods

Procedure details

Decanal diethyl acetal was prepared by reacting 316 g decanal with 354 g triethyl orthoformate in the presence of 7.6 g ammonium nitrate dissolved in 20 ml. ethanol at a temperature of 50° C. for a period of time of 4 hours. The resulting product was quenched with 32 g sodium methoxide and distilled at 170° C. at 8.0 mm Hg pressure. Then, into a 2 liter reaction flask equipped with stirrer, thermometer, heating mantle, addition funnel, vacuum apparatus, and reflux condenser the following ingredients are added at 20°:
Quantity
316 g
Type
reactant
Reaction Step One
Quantity
354 g
Type
reactant
Reaction Step Two
Quantity
7.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
C Summo, A Trani, M Faccia, F Caponio… - Italian Journal of Food …, 2016 - ricerca.uniba.it
The aim of this work was to produce liqueurs from" minor" citrus fruits, such as kumquat and grapefruit, characterize their volatile fraction and evaluate their acceptability by a consumer …
Number of citations: 10 ricerca.uniba.it
MG Moshonas, PE Shaw - Journal of agricultural and food …, 1990 - ACS Publications
Commercial aqueous orange essence was compared with several experimental concentrated orange essences for flavor, aroma, and compositional differences. For flavor evaluation, …
Number of citations: 6 pubs.acs.org
K Mori - Bioscience, biotechnology, and biochemistry, 2009 - academic.oup.com
(11Z,13Z)-11,13-Hexadecadienal, the female sex pheromone of the navel orangeworm (Amyelois transitella), was synthesized from commercially available 10-bromo-1-decanol in a 27…
Number of citations: 12 academic.oup.com
PAM Helen, BJ Bency - researchgate.net
Owing to the fact that plant extracts exist as a mixture of bioactive compounds with dissimilar polarities, their segregation remained a great challenge for the process of identification and …
Number of citations: 0 www.researchgate.net
L Zhu, X Wang, X Song, F Zheng, H Li, F Chen… - Food Chemistry, 2020 - Elsevier
Abstract Changes of key odorants and aroma profiles of Chinese Laowuzeng baijiu during its one-year ageing were determined by HS-SPME–AEDA and direct injection–AEDA (DI–…
Number of citations: 63 www.sciencedirect.com
R Perestrelo, AS Barros, JS Câmara… - Journal of agricultural …, 2011 - ACS Publications
The establishment of potential age markers of Madeira wine is of paramount significance as it may contribute to detect frauds and to ensure the authenticity of wine. Considering the …
Number of citations: 107 pubs.acs.org
SC Rastogi, JP Lepoittevin, JD Johansen… - Contact …, 1998 - Wiley Online Library
Deodorants are one of the most frequently‐used types of cosmetics and are a source of allergic contact dermatitis. Therefore, a gas chromatography ‐ mass spectrometric analysis of 71 …
Number of citations: 84 onlinelibrary.wiley.com
JA Pino - Food chemistry, 2007 - Elsevier
Headspace solid-phase microextraction was used to extract and analyze volatile compounds in different aged rums. The interference of ethanol was resolved with a dilution of the …
Number of citations: 74 www.sciencedirect.com
Y Zhao, J Zuo, S Yuan, W Shi, J Shi… - Foods (Basel …, 2021 - pdfs.semanticscholar.org
This study examines ultraviolet-C (UV-C) treatment supplementation as a means of inhibiting the senescence of pepino fruit after harvest. Pepino fruits were subjected to 1.5 kJ/m2 UV-…
Number of citations: 1 pdfs.semanticscholar.org
W Jia, R Zhang, L Shi, F Zhang, J Chang… - Journal of Chromatography …, 2019 - Elsevier
A dynamic headspace (DHS) with DVB/CAR/PDMS trapping materials was coupled to a gas chromatography-mass spectrometry for the separation and identification of volatile-flavor …
Number of citations: 16 www.sciencedirect.com

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